
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid is a compound that features a chlorinated phenyl ring with hydroxyl and formamido groups attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid typically involves the reaction of 3-chloro-4-hydroxyphenylacetic acid with formamide under controlled conditions. The process begins with the preparation of 3-chloro-4-hydroxyphenylacetic acid, which can be synthesized by reacting O-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid. This intermediate is then reduced to 3-chloro-4-hydroxyphenylacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The formamido group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role as an auxin influx inhibitor, affecting plant growth and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid involves its interaction with specific molecular targets and pathways. As an auxin influx inhibitor, it affects the transport of auxin, a plant hormone, thereby influencing plant growth and development . The compound may also interact with enzymes and receptors in biological systems, leading to its observed biological effects.
Comparison with Similar Compounds
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid can be compared with other similar compounds such as:
3-Chloro-4-hydroxyphenylacetic acid: Shares a similar structure but lacks the formamido group.
3-Chloro-4-hydroxyphenylacetamide: Contains an amide group instead of the formamido group.
3-Chloro-4-hydroxybenzeneethanol: Features an ethanol group instead of the acetic acid backbone.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8ClNO4 |
|---|---|
Molecular Weight |
229.62 g/mol |
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)-2-formamidoacetic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-6-3-5(1-2-7(6)13)8(9(14)15)11-4-12/h1-4,8,13H,(H,11,12)(H,14,15) |
InChI Key |
WZVUGTMEQDTNTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)NC=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


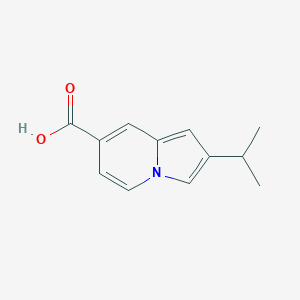
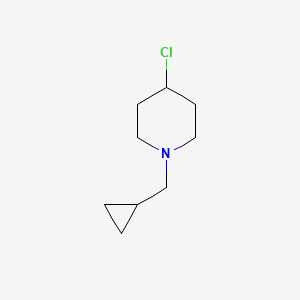
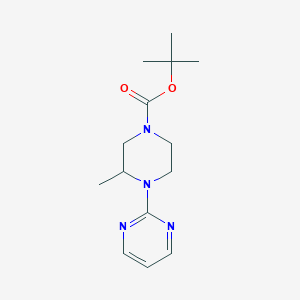
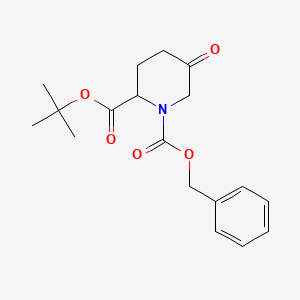
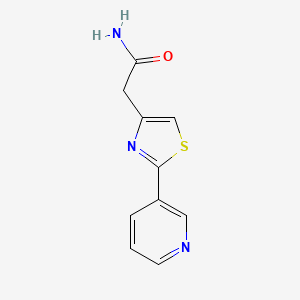
![5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole](/img/structure/B13871252.png)

![Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate](/img/structure/B13871266.png)
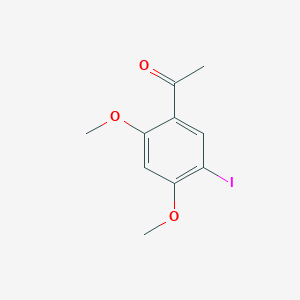
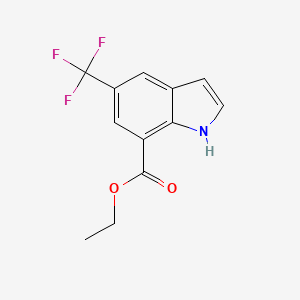

![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)
![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)
![2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871332.png)
